![molecular formula C24H36ClF3N2O3 B3026383 16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid CAS No. 1611446-66-2](/img/structure/B3026383.png)

16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid

Overview

Description

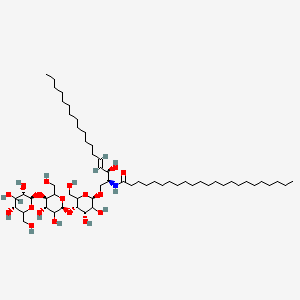

The compound , 16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoic acid, is a complex molecule that appears to be a derivative of hexadecanoic acid with additional functional groups that may confer unique properties suitable for various applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their potential uses.

Synthesis Analysis

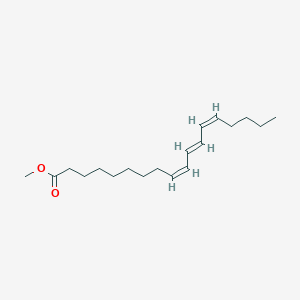

The papers provided discuss compounds that are structurally related to the target compound. For instance, the first paper identifies 16-oxo-9-hydroxy hexadecanoic acid as a major component of cutin in Vicia faba, which suggests that similar fatty acids can be derived from natural sources and may be used as monomers for biopolymers . The second paper discusses the isolation and modification of 10,16-dihydroxyhexadecanoic acid from tomato cuticle, which was used to synthesize various monomers and polymers . These studies imply that the synthesis of complex fatty acid derivatives, such as the target compound, may involve the isolation of natural fatty acids followed by chemical modifications like oxidation and esterification.

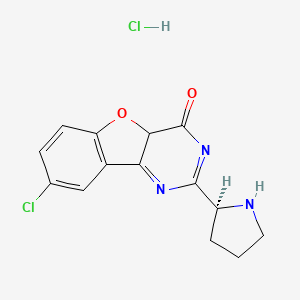

Molecular Structure Analysis

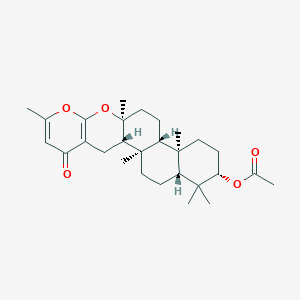

The molecular structure of the target compound likely includes a long aliphatic chain characteristic of hexadecanoic acid derivatives, with additional aromatic and halogenated groups that could affect its physical and chemical properties. The third paper examines the cubic phase structure of a related compound, 4′-n-hexadecyloxy-3′-cyanobiphenyl-4-carboxylic acid (ACBC-16), using X-ray diffraction . This suggests that similar techniques could be used to analyze the molecular structure of the target compound, providing insights into its crystalline phases and potential applications in materials science.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the target compound, but they do provide information on the reactivity of related fatty acid derivatives. For example, the first paper describes the use of hydrogenolysis and deuterolysis to analyze the structure of cutin monomers , while the second paper mentions the efficient synthesis of monomers from dihydroxyhexadecanoic acid . These methods could potentially be applied to the target compound to understand its reactivity and to synthesize derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. The second paper highlights the potential of dihydroxyhexadecanoic acid derivatives as materials for aliphatic polyesters due to their physical properties, non-toxicity, and abundance . The third paper's analysis of the cubic phase structure of ACBC-16 suggests that the target compound may also exhibit unique phase behaviors that could be relevant for material applications . These properties are crucial for understanding how the compound might be used in various industries, such as in the production of biodegradable plastics or other advanced materials.

Scientific Research Applications

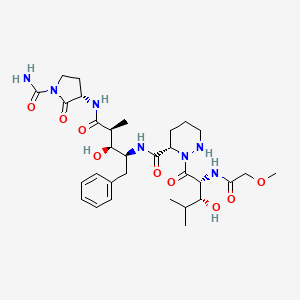

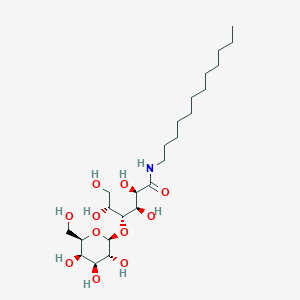

Novel Arylurea Fatty Acid Targeting Mitochondria in Cancer Cells

Arylurea fatty acids have been identified as promising anticancer agents due to their ability to target cancer cell mitochondria, which are known to control cell death and differ structurally and functionally from those in normal cells. The specific analogue 16-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)hexadecanoic acid (13b) was synthesized and found to decrease proliferation and activate apoptosis in MDA-MB-231 breast cancer cells both in vitro and in vivo. It acts by depleting cardiolipin, a component of the mitochondrial membrane, thereby promoting cancer cell death. This mechanism positions 13b as a prototype for a novel class of mitochondrion-targeted agents that induce cancer cell death through a unique pathway, highlighting its potential in anticancer therapy (Rawling et al., 2017).

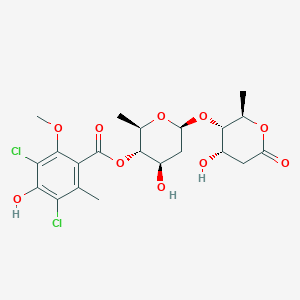

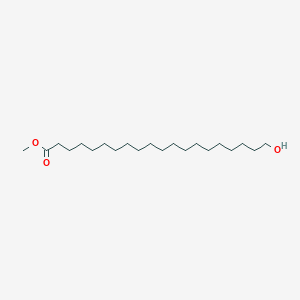

Biosynthesis of Plant Biopolymers

Research into the enzymatic conversion of omega-hydroxy fatty acids to dicarboxylic acids by cell-free extracts from the epidermis of Vicia faba leaves sheds light on the biosynthesis of cutin and suberin. These protective biopolymers found in plants are composed of long-chain dicarboxylic acids. The study demonstrated that 16-hydroxy[G-(3)H]hexadecanoic acid could be converted into its corresponding dicarboxylic acid, a key component of these biopolymers. This enzymatic activity suggests a pathway for the biosynthesis of crucial plant defense mechanisms against environmental stresses (Kolattukudy et al., 1975).

Safety and Hazards

properties

IUPAC Name |

16-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36ClF3N2O3/c25-21-16-15-19(18-20(21)24(26,27)28)30-23(33)29-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(31)32/h15-16,18H,1-14,17H2,(H,31,32)(H2,29,30,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRGGKJZDBNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCCCCCCCCCCCCCC(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)